2-(Chlorosulfonyl)propanoic acid
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Overview
Description
2-(Chlorosulfonyl)propanoic acid is an organic compound with the molecular formula C3H5ClO4S It is a derivative of propanoic acid where a chlorosulfonyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chlorosulfonyl)propanoic acid can be synthesized through the chlorosulfonation of propanoic acid. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorosulfonyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to yield propanoic acid and sulfur dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous bases or water
Major Products Formed:
- Sulfonamide derivatives
- Sulfonate ester derivatives
- Sulfonothioate derivatives
- Propanoic acid and sulfur dioxide (from hydrolysis)
Scientific Research Applications
2-(Chlorosulfonyl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is employed in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)propanoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of sulfonamide drugs, the chlorosulfonyl group reacts with amines to form sulfonamide bonds, which are crucial for the drug’s biological activity.
Comparison with Similar Compounds
- 2-Chloropropanoic acid
- 3-(4-Chlorosulfonylphenyl)propanoic acid
- 2-(Chlorosulfonyl)benzoic acid
Comparison: 2-(Chlorosulfonyl)propanoic acid is unique due to the presence of both a chlorosulfonyl group and a propanoic acid moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Chloropropanoic acid lacks the sulfonyl group, making it less reactive in sulfonation reactions. On the other hand, 3-(4-Chlorosulfonylphenyl)propanoic acid has a phenyl group, which influences its reactivity and applications differently.
Properties
Molecular Formula |
C3H5ClO4S |
---|---|
Molecular Weight |
172.59 g/mol |
IUPAC Name |
2-chlorosulfonylpropanoic acid |
InChI |
InChI=1S/C3H5ClO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6) |
InChI Key |
PDPGJJCNAOZABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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